molecular formula C10H6ClFN2O B214204 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole

4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole

Cat. No. B214204
M. Wt: 224.62 g/mol
InChI Key: FTDJTWUEACFTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole, also known as CFPP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound is synthesized through a multistep process, and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase CK1ε, which plays a role in regulating circadian rhythms. This makes 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole a useful tool for studying the molecular mechanisms underlying circadian rhythms and their dysregulation in various diseases.

Mechanism of Action

4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole acts as a competitive inhibitor of CK1ε, binding to the ATP-binding site of the enzyme. This inhibition leads to a disruption of the phosphorylation of clock proteins, which are essential for the regulation of circadian rhythms. By inhibiting CK1ε, 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole can alter the phase and amplitude of circadian rhythms, providing a valuable tool for studying the molecular mechanisms underlying these rhythms.
Biochemical and Physiological Effects:
In addition to its effects on circadian rhythms, 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research. 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole has also been found to have anti-inflammatory effects, making it a potential tool for studying the molecular mechanisms underlying inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole is its selectivity for CK1ε, which allows for specific inhibition of this enzyme without affecting other kinases. This makes it a valuable tool for studying the role of CK1ε in various biological processes. However, one limitation of 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, its high cost may limit its availability for some researchers.

Future Directions

There are several potential future directions for 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole research. One area of interest is the role of CK1ε in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole could be used to study the molecular mechanisms underlying these diseases and to identify potential therapeutic targets. Additionally, 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole could be used in combination with other compounds to develop more effective treatments for cancer and inflammation. Finally, further optimization of the synthesis method could lead to increased availability and reduced cost of 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole, making it more accessible to researchers.

Synthesis Methods

The synthesis of 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 4-chloropyrazole in the presence of a base. This reaction produces 4-chloro-1-(4-fluorobenzoyl)pyrazole, which is then treated with acetic anhydride and a catalyst to yield 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole. This method has been optimized to produce high yields and purity of 4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole, making it a viable option for research purposes.

properties

Product Name

4-chloro-1-(4-fluorobenzoyl)-1H-pyrazole

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

(4-chloropyrazol-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C10H6ClFN2O/c11-8-5-13-14(6-8)10(15)7-1-3-9(12)4-2-7/h1-6H

InChI Key

FTDJTWUEACFTRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N2C=C(C=N2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=C(C=N2)Cl)F

Origin of Product

United States

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